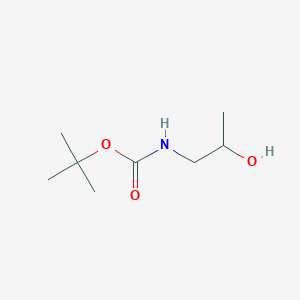

Tert-butyl N-(2-hydroxypropyl)carbamate

Description

The exact mass of the compound Tert-butyl N-(2-hydroxypropyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl N-(2-hydroxypropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(2-hydroxypropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432795 | |

| Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95656-86-3 | |

| Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-hydroxypropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl N-(2-hydroxypropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-(2-hydroxypropyl)carbamate, a carbamate ester, serves as a crucial building block and intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group, which is instrumental in multi-step syntheses of more complex molecules by selectively masking a primary amine. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and relevant analytical data.

Chemical Properties and Identifiers

Tert-butyl N-(2-hydroxypropyl)carbamate is a stable organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value |

| IUPAC Name | tert-butyl N-(2-hydroxypropyl)carbamate[1] |

| Synonyms | 1-(Boc-amino)-2-propanol, 1-(tert-Butoxycarbonylamino)-2-propanol, N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester |

| CAS Number | 95656-86-3[1] |

| Molecular Formula | C8H17NO3[1] |

| Molecular Weight | 175.23 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Synthesis

The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate is typically achieved through the N-protection of 1-amino-2-propanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.

Experimental Protocol: Synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate

Materials:

-

1-Amino-2-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base

-

Solvent: A mixture of 1,4-dioxane and water is commonly used[2]

-

Chloroform or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Hexanes and Ethyl Acetate for recrystallization/purification[2]

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-amino-2-propanol in a 2:1 mixture of 1,4-dioxane and water.

-

Addition of Base: Add sodium bicarbonate to the solution.

-

Cooling: Cool the reaction mixture in an ice-water bath to 0°C.

-

Addition of Boc₂O: With vigorous stirring, add di-tert-butyl dicarbonate to the cooled mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue with chloroform or another suitable organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution and concentrate under reduced pressure to yield the crude product as an oil.

-

For further purification, the oil can be triturated with cold hexanes to induce crystallization or purified by column chromatography on silica gel.[2]

-

Synthesis Workflow

Caption: General workflow for the synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate.

Analytical Data

Comprehensive analytical data is crucial for the characterization and quality control of tert-butyl N-(2-hydroxypropyl)carbamate.

| Analytical Technique | Expected Data |

| ¹H NMR | Spectral data will show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the propyl chain, and the NH and OH protons. |

| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the propyl chain. |

| IR Spectroscopy | Key absorption bands will be observed for the N-H and O-H stretching (broad), C-H stretching, and the C=O stretching of the carbamate group. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Note: Specific spectral data can be found in databases such as PubChem and SpectraBase.

Applications in Research and Drug Development

Tert-butyl N-(2-hydroxypropyl)carbamate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The Boc protecting group can be readily removed under acidic conditions, revealing the primary amine for further functionalization. This strategy is widely employed in the synthesis of:

-

Chiral amines and amino alcohols: These are important components of many pharmaceutical compounds.

-

Peptidomimetics: The synthesis of peptide-like structures with modified backbones.

-

Hetereocyclic compounds: The introduction of the aminopropyl side chain is a key step in the synthesis of various nitrogen-containing heterocycles.

Safety and Handling

According to available safety data, tert-butyl N-(2-hydroxypropyl)carbamate is classified as acutely toxic if swallowed.[1]

Precautionary Measures:

-

Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.

-

Storage: Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and ignition sources.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

N-Boc-1-amino-2-propanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-amino-2-propanol and its enantiomers are chiral building blocks of significant interest in medicinal chemistry and organic synthesis. The presence of both a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine on a chiral scaffold makes it a versatile synthon for the creation of complex, enantiomerically pure molecules.[1][2] The Boc protecting group provides a crucial advantage by allowing for selective reactions, which is essential in multi-step syntheses, particularly in the development of peptide-based drugs and other bioactive compounds.[1][2] This document provides a comprehensive overview of the chemical and physical properties of N-Boc-1-amino-2-propanol, along with experimental considerations for its use.

Chemical and Physical Properties

N-Boc-1-amino-2-propanol is commercially available as the (R)-enantiomer, (S)-enantiomer, and as a racemic mixture. Its physical state can vary from a liquid to a solid depending on the specific isomer and purity.[1][3][4]

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₃ | [1][5] |

| Molecular Weight | 175.23 g/mol | [1][5] |

| IUPAC Name | tert-butyl N-(2-hydroxypropyl)carbamate | [5] |

| XLogP3 | 0.7 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Table 2: Physical Properties of N-Boc-1-amino-2-propanol Isomers

| Property | (R)-N-Boc-1-amino-2-propanol | (S)-N-Boc-2-amino-1-propanol* | rac-N-Boc-2-amino-1-propanol |

| CAS Number | 119768-44-4[1][5] | 79069-13-9 | 147252-84-4[3] |

| Appearance | Clear colorless liquid or viscous liquid[1][4] | Solid | Off-white solid[3] |

| Melting Point | Not specified | 59-62 °C | 52-59 °C[3] |

| Boiling Point | 95-100 °C at 1.2 mmHg[1] | Not specified | 276.4 °C[3] |

| Density | Not specified | Not specified | 1.025 g/cm³[3] |

| Optical Rotation | -21.0 ± 3.5° (c=1 in chloroform)[4] | [α]20/D −11° (c=1 in chloroform) | Not applicable |

| Solubility | Not specified | Not specified | Soluble in chloroform, alcohols, acetone, and dimethylformamide[3] |

*Note: The search results refer to this isomer as N-Boc-L-alaninol or (S)-2-(Boc-amino)-1-propanol.

Chemical Reactivity and Applications

The chemical utility of N-Boc-1-amino-2-propanol is dominated by the interplay between the Boc-protected amine and the secondary alcohol.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[6] This allows for selective modification of the hydroxyl group without interference from the amine.

-

Chiral Building Block: As a chiral amino alcohol, it is a crucial intermediate in the asymmetric synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its use ensures the desired stereochemistry in the final product, which is often critical for biological activity and safety.[1]

-

Applications:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of chiral drugs.[2]

-

Peptide Synthesis: It is used as a building block for creating complex peptide structures and peptide-based drugs.[1][2]

-

Bioconjugation: The molecule is valuable for linking biomolecules to other molecules or surfaces.[1]

-

The diagram below illustrates the central role and reactivity of N-Boc-1-amino-2-propanol.

Caption: Reactivity and applications of N-Boc-1-amino-2-propanol.

Experimental Protocols

A general method for the Boc protection of 1-amino-2-propanol is outlined below. This protocol is based on standard procedures for amine protection.[6]

Caption: General workflow for the synthesis of N-Boc-1-amino-2-propanol.

Methodology:

-

Dissolution: Dissolve 1-amino-2-propanol and a base (e.g., triethylamine) in a suitable dry solvent such as dichloromethane (CH₂Cl₂).[6]

-

Reagent Addition: Cool the solution in an ice bath (0°C). Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the stirred solution.[6]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).[6]

-

Workup: Quench the reaction and wash the organic phase sequentially with a mild acid (e.g., saturated citric acid solution), saturated sodium chloride (brine), and water.[6]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification: If necessary, purify the product by flash column chromatography or recrystallization to obtain the pure N-Boc-1-amino-2-propanol.[]

Consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. General safety precautions are as follows:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or a face shield, and a lab coat.[8][9]

-

Ventilation: Use the chemical in a well-ventilated area or under a chemical fume hood to prevent the generation of vapor or mist.[8][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[1][10] Recommended storage temperature is often between 0-8°C.[1]

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material, then place it in a suitable container for disposal.[10]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.[10][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[10][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

-

Spectroscopic Data

While specific spectra are not provided in the search results, typical spectroscopic data would be used for characterization:

-

¹H NMR: Would show characteristic peaks for the t-butyl group (singlet, ~1.4 ppm), the methyl group on the propyl chain (doublet), the methine and methylene protons of the propyl chain, and the N-H and O-H protons.

-

¹³C NMR: Would show distinct signals for the carbons of the t-butyl group, the Boc carbonyl, and the three carbons of the propanol backbone.

-

FTIR: Would exhibit characteristic absorption bands for the O-H stretch, N-H stretch, C-H stretches, and a strong C=O stretch from the carbamate group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak or, more commonly, peaks corresponding to characteristic fragments (e.g., loss of the Boc group).

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. (R)-1-(Boc-amino)-2-propanol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-Boc-(R)-1-amino-2-propanol | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. combi-blocks.com [combi-blocks.com]

(2-Hydroxy-propyl)-carbamic acid tert-butyl ester IUPAC name

An In-depth Technical Guide to tert-Butyl N-(2-hydroxypropyl)carbamate

For researchers, scientists, and drug development professionals, understanding the properties and synthesis of key chemical intermediates is paramount. This guide provides a comprehensive overview of tert-butyl N-(2-hydroxypropyl)carbamate, a versatile building block in organic synthesis.

Nomenclature and Chemical Identity

The compound with the common name (2-Hydroxy-propyl)-carbamic acid tert-butyl ester is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl N-(2-hydroxypropyl)carbamate .[1] It is also widely known by several synonyms, including 1-(Boc-amino)-2-propanol and N-Boc-1-amino-2-propanol.[1][2]

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of tert-butyl N-(2-hydroxypropyl)carbamate are summarized in the table below, with data computed and provided by PubChem.[1]

| Property | Value |

| Molecular Weight | 175.23 g/mol |

| Monoisotopic Mass | 175.12084340 Da |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 175.12084340 Da |

| Topological Polar Surface Area | 58.6 Ų |

| Heavy Atom Count | 12 |

| Complexity | 151 |

Synthesis and Experimental Protocols

The carbamate group is a crucial functional group in modern medicinal chemistry, often used as a stable and cell-permeable surrogate for peptide bonds.[3] The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions.[4]

The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate typically involves the N-tert-butoxycarbonylation of 1-amino-2-propanol. A general and widely used method employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source.

Experimental Protocol: Synthesis of tert-Butyl N-(2-hydroxypropyl)carbamate

This protocol describes the synthesis via the reaction of 1-amino-2-propanol with di-tert-butyl dicarbonate.

Materials:

-

1-amino-2-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottomed flask, dissolve 1-amino-2-propanol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

To this cooled solution, add di-tert-butyl dicarbonate (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains close to 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the resulting residue in ethyl acetate (EtOAc).

-

Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (twice) and brine (once).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be purified further by column chromatography on silica gel.

Applications in Research and Drug Development

Carbamate-containing molecules are integral to modern drug discovery.[3] The carbamate moiety is chemically stable and can enhance cell membrane permeability, making it a valuable component in therapeutic agents.[3]

The primary application of tert-butyl N-(2-hydroxypropyl)carbamate is as a protected building block in multi-step organic synthesis. The Boc protecting group is essential in peptide synthesis and in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[4]

The logical workflow for its use involves two key steps:

-

Incorporation: The molecule is integrated into a larger structure via its hydroxyl group or by modifying the protected amine after deprotection.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the primary amine, which can then participate in subsequent reactions, such as amide bond formation.

This strategy prevents the highly reactive amine group from interfering with other reactions in a synthetic sequence.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl N-(2-hydroxypropyl)carbamate is classified as acutely toxic if swallowed (Acute Tox. 3, H301).[1] Therefore, it must be handled with appropriate care in a laboratory setting.

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid ingestion, inhalation, and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl N-(2-Hydroxypropyl)carbamate | 95656-86-3 | TCI AMERICA [tcichemicals.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl N-(2-hydroxypropyl)carbamate

CAS Number: 95656-86-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(2-hydroxypropyl)carbamate, a key chiral building block in modern organic synthesis. This document consolidates critical data, including physical and chemical properties, detailed experimental protocols for its synthesis, and a thorough analysis of its spectroscopic characteristics.

Chemical Identity and Properties

Tert-butyl N-(2-hydroxypropyl)carbamate, also known as 1-(Boc-amino)-2-propanol, is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate, particularly in the synthesis of pharmaceuticals and other complex organic molecules, by allowing for the selective reaction of the hydroxyl group while the amine remains protected.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tert-butyl N-(2-hydroxypropyl)carbamate. Data is compiled from various chemical suppliers and computational databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| Appearance | Clear colorless to pale yellow liquid or oil | Chemdad[2] |

| Boiling Point (Predicted) | 276.4 ± 23.0 °C at 760 mmHg | Chemdad[2] |

| Density (Predicted) | 1.025 ± 0.06 g/cm³ | Chemdad[2] |

| Refractive Index (for (R)-enantiomer) | 1.4460 | Chemdad[2] |

| XLogP3 (Computed) | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate is typically achieved through the N-protection of 1-amino-2-propanol using di-tert-butyl dicarbonate (Boc₂O). Several variations of this procedure exist, with differences in the choice of solvent and base. Below is a representative experimental protocol synthesized from multiple literature procedures.

Synthesis Workflow

The general workflow for the synthesis involves the reaction of the primary amine with Boc anhydride, followed by an aqueous workup and purification.

References

A Technical Guide to the Core Characteristics of Boc-Protected Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its application to amino alcohols yields a class of versatile building blocks—Boc-protected amino alcohols—that are instrumental in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, key characteristics, and critical applications of these compounds, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field.

Core Physicochemical and Protective Group Characteristics

The utility of the Boc group stems from its unique stability and cleavage characteristics, which allow for the selective protection and deprotection of the amine functionality.

Key Features of the Boc Protecting Group:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. This stability allows for a broad scope of chemical transformations on other parts of the molecule without affecting the protected amine.

-

Acid Lability: A defining characteristic is its facile removal under mild acidic conditions.[1] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system.[2][3] The cleavage mechanism involves the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[1][2][3]

-

Orthogonality: The differential stability of the Boc group compared to other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, is a critical feature. This orthogonality enables selective deprotection strategies in complex, multi-step syntheses.[4]

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of amino alcohols in organic solvents, facilitating their use in a variety of reaction media.

Synthesis of Boc-Protected Amino Alcohols

The standard and most widely adopted method for the synthesis of Boc-protected amino alcohols is the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O).

The general reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, typically in the presence of a base to neutralize the resulting carbonic acid byproduct. Common bases include sodium hydroxide, sodium bicarbonate, or triethylamine.[4][5] The reaction is often performed in solvents such as water, tetrahydrofuran (THF), or a biphasic mixture.[5]

Quantitative Data

The following tables summarize key quantitative data for representative Boc-protected amino alcohols, providing a valuable resource for experimental planning and characterization.

Table 1: Physicochemical Properties of Selected Boc-Protected Amino Alcohols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]²⁰_D_ |

| N-Boc-L-alaninol | 79069-13-9 | C₈H₁₇NO₃ | 175.23 | 36-40 | -2° (c=1, CHCl₃) |

| N-Boc-D-alaninol | 106391-87-1 | C₈H₁₇NO₃ | 175.23 | 37-41 | +2° (c=1, CHCl₃) |

| N-Boc-L-phenylalaninol | 66605-66-1 | C₁₄H₂₁NO₃ | 251.32 | 95-99 | -30° (c=1, MeOH) |

| N-Boc-D-phenylalaninol | 106454-69-7 | C₁₄H₂₁NO₃ | 251.32 | 95-99 | +30° (c=1, MeOH) |

| N-Boc-L-leucinol | 35264-11-8 | C₁₁H₂₃NO₃ | 217.30 | 48-52 | -26° (c=1, CHCl₃) |

| N-Boc-D-leucinol | 151531-97-0 | C₁₁H₂₃NO₃ | 217.30 | 48-52 | +26° (c=1, CHCl₃) |

Note: Physical properties can vary slightly depending on the supplier and purity.

Table 2: Characteristic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (t-butyl) | 1.45 | s | 9H |

| -CH₂OH | 3.50 - 3.70 | m | 2H |

| α-CH | 3.80 - 4.10 | m | 1H |

| NH | 4.80 - 5.20 | br s | 1H |

| -OH | Variable | br s | 1H |

Note: Chemical shifts are approximate and can be influenced by the specific amino alcohol side chain and solvent. For example, the nine equivalent protons of the tert-butyl group in the Boc moiety consistently appear as a sharp singlet around 1.4 ppm.[6]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis and manipulation of Boc-protected amino alcohols.

General Protocol for Boc Protection of an Amino Alcohol

This protocol provides a general method for the N-tert-butoxycarbonylation of a primary amino alcohol.

Materials:

-

Amino alcohol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino alcohol in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.

-

Purify the product by column chromatography on silica gel if necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for removing the Boc protecting group to yield the free amino alcohol as its trifluoroacetate salt.

Materials:

-

Boc-protected amino alcohol (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

Procedure:

-

Dissolve the Boc-protected amino alcohol in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).[3]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Add cold diethyl ether to the residue to precipitate the deprotected amino alcohol as its trifluoroacetate salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Development and Asymmetric Synthesis

Boc-protected amino alcohols are indispensable intermediates in the synthesis of a wide array of pharmaceutical agents and are pivotal in the field of asymmetric synthesis.

-

Peptide Synthesis and Peptidomimetics: They are fundamental building blocks in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and their mimetics.[7][8] The hydroxyl group can be further functionalized or serve as a handle for attachment to a solid support.

-

Chiral Auxiliaries and Ligands: The inherent chirality of these compounds, derived from natural or synthetic amino acids, makes them excellent chiral auxiliaries and ligands for asymmetric catalysis, guiding the stereochemical outcome of reactions.[9]

-

Synthesis of Bioactive Molecules: Boc-protected amino alcohols are key precursors to a variety of biologically active molecules, including enzyme inhibitors, receptor antagonists, and antiviral agents. For instance, they are used in the synthesis of HIV protease inhibitors.[10]

-

Chiral Building Blocks: They serve as versatile chiral synthons for the construction of complex natural products and other enantiomerically pure compounds.[] Their ability to be elaborated at both the amine and alcohol functionalities provides synthetic flexibility.

Conclusion

Boc-protected amino alcohols represent a critically important class of compounds for researchers in organic synthesis and drug development. Their well-defined characteristics—notably the stability and selective lability of the Boc group—coupled with their synthetic accessibility and inherent chirality, make them powerful tools for the construction of complex, high-value molecules. The data and protocols provided in this guide offer a solid foundation for the effective utilization of these versatile building blocks in the laboratory.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Control: A Technical Guide to the Discovery and History of Carbamate Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The ability to selectively mask and unmask reactive functional groups is a cornerstone of modern organic synthesis, nowhere more critical than in the intricate assembly of peptides and complex pharmaceuticals. Among the chemist's most indispensable tools are the carbamate protecting groups, which have revolutionized the field by enabling the controlled, stepwise synthesis of molecules with unprecedented precision. This in-depth technical guide explores the discovery and history of the three most pivotal carbamate protecting groups—Cbz, Boc, and Fmoc—providing a comprehensive resource on their development, mechanisms of action, and the experimental protocols that underpin their use.

The Dawn of a New Era: The Carboxybenzyl (Cbz) Group

Prior to the 1930s, the synthesis of peptides was a formidable challenge, often resulting in uncontrolled polymerization and a complex mixture of products. The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group . This innovation, born from the legacy of Theodor Curtius's work on the Curtius rearrangement, provided the first truly effective and selectively removable protecting group for amines.

The Cbz group is introduced by reacting an amine with benzyl chloroformate under basic conditions, forming a stable carbamate that is resistant to a wide range of reagents.[1] Its genius lies in its unique method of removal: catalytic hydrogenolysis. This mild procedure, employing hydrogen gas and a palladium catalyst, cleaves the Cbz group to release the free amine, with the only byproducts being the volatile toluene and carbon dioxide.[1] This orthogonality to many other protecting groups was a pivotal development in synthetic chemistry.[1]

Quantitative Data: Cbz Protection and Deprotection

| Amine Substrate | Protection Reagents and Conditions | Yield (%) | Deprotection Method | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | >90 | H2, Pd/C, MeOH, rt | ~95-100 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | H2, Pd/C, EtOH, rt | ~95-100 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | >90 | HBr/AcOH, rt | >90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 | Transfer Hydrogenolysis (HCOONH4, Pd/C) | >95 |

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [1]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [1][2]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.

-

Reaction: Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

The Acid-Labile Revolution: The tert-Butoxycarbonyl (Boc) Group

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s created a need for new protecting group strategies. The harsh acidic conditions required to cleave some protecting groups were incompatible with the acid-sensitive linkages to the solid support. This challenge was met with the development of the tert-butoxycarbonyl (Boc) group . While the concept of using a tert-butyl-based carbamate was explored earlier, the synthesis of the key reagent, di-tert-butyl dicarbonate (Boc anhydride), by McKay and Albertson in 1957 was a crucial enabler for its widespread adoption.

The Boc group is typically introduced by reacting an amine with Boc anhydride, often in the presence of a base.[3] Its defining characteristic is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), while being stable to the basic conditions used for peptide coupling and the hydrogenolysis conditions used for Cbz removal.[4][5] This orthogonality made the Boc/Cbz strategy a powerful combination in peptide synthesis for many years.

Quantitative Data: Boc Deprotection Methods

| Deprotection Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 0.5 - 4 hours | Highly effective, volatile byproducts | Corrosive, can cause side reactions with sensitive substrates |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | 1 - 12 hours | Cost-effective, readily available | Can be less selective, may lead to chlorinated byproducts |

| Zinc Bromide (ZnBr2) | CH2Cl2, rt | 1 - 4 hours | Mild, useful for acid-sensitive substrates | Requires removal of zinc salts |

Experimental Protocols

Protocol 3: Boc Protection of a Primary Amine using Boc Anhydride [3]

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition (Optional but recommended): Add a base such as triethylamine (1.1 equivalents) or use aqueous sodium bicarbonate.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

-

Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

-

Work-up: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

Protocol 4: N-Boc Deprotection Using Trifluoroacetic Acid (TFA) [4][6]

-

Dissolution: Dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

TFA Addition: Slowly add TFA to the stirred solution. A final concentration of 20% to 50% (v/v) is typical.

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC or LC-MS.

-

Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Neutralization: The resulting amine is obtained as a trifluoroacetate salt and may require neutralization with a base for subsequent steps.

The Era of Mildness: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The quest for even milder and more orthogonal protecting group strategies led to a significant breakthrough in the 1970s. Louis A. Carpino introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group , a base-labile protecting group that would become the cornerstone of modern solid-phase peptide synthesis.

The Fmoc group is introduced using reagents like Fmoc-Cl or, more commonly, Fmoc-OSu, which is more stable.[7][8] The key to its utility lies in the acidic proton at the 9-position of the fluorene ring. In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted, triggering a β-elimination reaction that liberates the free amine.[9][10] This deprotection occurs under very mild conditions, leaving acid-labile side-chain protecting groups and the resin linkage intact, thus providing a truly orthogonal strategy to the Boc group.

Quantitative Data: Fmoc Deprotection Kinetics

The rate of Fmoc deprotection can be influenced by the deprotection reagent and the specific amino acid residue. The following table provides a qualitative comparison.

| Deprotection Reagent | Relative Deprotection Rate | Notes |

| Piperidine (20% in DMF) | Fast | The standard and most widely used reagent. |

| Piperazine | Moderate | A less nucleophilic alternative. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Very Fast | A strong, non-nucleophilic base; can be useful for hindered residues. |

| Morpholine | Slow | Used when a milder base is required. |

Experimental Protocols

Protocol 5: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu [7][9]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate. In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

-

Addition: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.

-

Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The product can be purified by recrystallization if necessary.

Protocol 6: Fmoc Deprotection in Solid-Phase Peptide Synthesis [9][10]

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.

-

Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 3 minutes, then drain.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Signaling Pathways and Logical Relationships

The orthogonality of these three major carbamate protecting groups is a fundamental concept in modern synthetic strategy. The ability to selectively remove one in the presence of the others allows for the synthesis of highly complex molecules with multiple amine functionalities that require differential protection.

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

The following diagrams illustrate the general workflows for the protection and deprotection of each carbamate group.

Caption: General workflow for the introduction of a carbamate protecting group.

Caption: General workflow for the removal of a carbamate protecting group.

Conclusion

The discovery and development of the Cbz, Boc, and Fmoc carbamate protecting groups represent a triumph of chemical ingenuity that has profoundly impacted the fields of organic synthesis, medicinal chemistry, and drug development. Their clever design, based on the principles of stability and selective cleavage, has provided the tools necessary to construct complex molecular architectures with precision and control. This guide serves as a testament to their enduring legacy and a practical resource for the researchers and scientists who continue to build upon this foundational work.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Strategic Role of Tert-butyl N-(2-hydroxypropyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery and development, the strategic deployment of specific molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among these, Tert-butyl N-(2-hydroxypropyl)carbamate, a chiral amino alcohol derivative, has emerged as a pivotal building block, particularly in the synthesis of complex antiviral agents. This in-depth technical guide elucidates the multifaceted role of this compound, delving into its synthesis, chemical properties, and critical applications in medicinal chemistry. We will explore the causality behind its selection in drug design, detailing its function as a versatile protecting group and a key chiral precursor. Furthermore, this guide will provide field-proven experimental protocols for its synthesis and deprotection, and illustrate its incorporation into the synthetic pathways of leading pharmaceuticals, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this valuable intermediate.

Introduction: The Unseen Architect in Drug Synthesis

Tert-butyl N-(2-hydroxypropyl)carbamate, often referred to as N-Boc-1-amino-2-propanol, is a bifunctional organic molecule that masterfully combines the stability of a tert-butyloxycarbonyl (Boc) protecting group with the reactive potential of a primary amine and a secondary alcohol. This unique structural arrangement makes it an invaluable asset in the multi-step synthesis of complex chiral molecules, most notably in the development of HIV protease inhibitors.[1][2] The carbamate moiety, a stable amide-ester hybrid, not only serves to mask the reactivity of the amine during sensitive chemical transformations but also enhances the lipophilicity and cell membrane permeability of intermediates, crucial attributes in drug design.[3][4] This guide will dissect the critical functions of Tert-butyl N-(2-hydroxypropyl)carbamate, providing a granular understanding of its strategic importance in medicinal chemistry.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of Tert-butyl N-(2-hydroxypropyl)carbamate is essential for its effective application in synthesis. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₃ | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| IUPAC Name | tert-butyl N-(2-hydroxypropyl)carbamate | [3] |

| CAS Number | 95656-86-3 | [3] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 55-59 °C | [5] |

| Solubility | Soluble in alcohols, acetone, and dimethylformamide | [5] |

| XLogP3 | 0.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

This data is crucial for designing reaction setups, purification strategies, and for predicting the behavior of the molecule in biological systems.

The Core Directive: Synthesis and Deprotection Protocols

The utility of Tert-butyl N-(2-hydroxypropyl)carbamate is intrinsically linked to the efficiency and selectivity of its synthesis and the subsequent removal of the Boc protecting group. Here, we provide detailed, field-proven protocols for these critical transformations.

Synthesis: Boc Protection of 1-Amino-2-propanol

The synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate is typically achieved through the reaction of 1-amino-2-propanol with di-tert-butyl dicarbonate (Boc₂O). The Boc anhydride is a widely used reagent for introducing the acid-labile Boc protecting group onto amines due to its high reactivity and the benign nature of its byproducts (isobutylene and carbon dioxide).[6][7]

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-amino-2-propanol (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide. The volume should be sufficient to fully dissolve the starting material.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. Maintaining a low temperature during the addition prevents potential side reactions.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid at 0 °C.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure to yield Tert-butyl N-(2-hydroxypropyl)carbamate as a white solid.[6]

References

- 1. Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core [organic-chemistry.org]

- 3. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Chiral Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Building Blocks

Chiral building blocks are enantiomerically pure molecules that serve as versatile starting materials in the synthesis of complex, stereochemically defined target molecules.[1] In the pharmaceutical, agrochemical, and advanced materials industries, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical as it dictates biological activity, efficacy, and safety.[2][3] The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with chiral molecules.[1] Consequently, the demand for enantiomerically pure compounds continues to grow, with single-enantiomer drugs dominating the pharmaceutical market.[4][5] This guide provides a technical overview of the primary strategies for obtaining chiral building blocks, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in this critical area of synthetic chemistry.

Core Strategies for the Synthesis of Chiral Building Blocks

The synthesis of chiral building blocks can be broadly categorized into four main approaches: chiral pool synthesis, asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolution. Each strategy offers distinct advantages and is chosen based on the desired target molecule, available starting materials, and required scalability.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules such as amino acids, carbohydrates, and terpenes as starting materials.[6] This approach is attractive because the inherent chirality of the starting material is incorporated into the final product, often simplifying the synthetic route.[7]

A prominent example of chiral pool synthesis is the industrial production of the antiviral drug oseltamivir (Tamiflu®), which historically used (-)-shikimic acid, a compound extracted from Chinese star anise, as the chiral starting material.[8][9]

Experimental Protocol: Synthesis of an Epoxide Intermediate from (-)-Shikimic Acid

This protocol describes the initial steps in the synthesis of oseltamivir from (-)-shikimic acid, leading to a key epoxide intermediate.[8]

-

Esterification: (-)-Shikimic acid is esterified with ethanol and thionyl chloride to protect the carboxylic acid.

-

Ketalization: The 3,4-diol is protected as a pentylidene acetal using 3-pentanone and p-toluenesulfonic acid.

-

Mesylation: The 5-hydroxyl group is converted to a mesylate using methanesulfonyl chloride and triethylamine.

-

Epoxidation: The epoxide is formed under basic conditions with potassium bicarbonate.

Logical Relationship: Chiral Pool Synthesis Workflow

Caption: Workflow for Chiral Pool Synthesis of an Oseltamivir Intermediate.

Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[10] This approach is highly atom-economical and can be categorized into three main types: metal-catalyzed, organocatalyzed, and biocatalyzed reactions.

2.2.1. Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral alcohols, amines, and carboxylic acids. The Noyori asymmetric hydrogenation, which utilizes ruthenium-BINAP catalysts, is a landmark in this field.[11][12]

Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetophenone

This protocol describes the asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol using a Ru-BINAP catalyst.[13][14]

-

Catalyst Preparation: A solution of [RuCl2(p-cymene)]2 and (S)-BINAP in a suitable solvent (e.g., isopropanol) is prepared in a glovebox.

-

Reaction Setup: To a solution of acetophenone (1 mmol) in isopropanol (20 mL) in a pressure reactor, the catalyst solution (0.01 mmol) and a base (e.g., t-BuOK, 1.25 mM) are added.

-

Hydrogenation: The reactor is flushed with hydrogen gas and then pressurized to 100 psi. The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).

-

Work-up and Analysis: The reaction is quenched, and the product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Quantitative Data: Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst System | S/C Ratio | H2 Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |

| Acetophenone | RuCl2[(S)-tolbinap][(S,S)-dpen]/t-C4H9OK | 2000 | 45 | 24 | 100 | 82 (R) | [14] |

| 4-Chromanone | MsDPEN–CpIr | 5000 | 15 | 24 | 100 | 99 | [14] |

| Phenylglyoxal diethylacetal | RuCl2[(S)-tolbinap][(R)-dmapen]/t-C4H9OK | 2000 | - | - | - | 96 (R) | [14] |

| 3-Oxo-3-phenylpropionic acid ethyl ester | (R, R)-t-Bu-QuinoxP-Ru | - | 20 | 24 | 89 | 99.3 | [15] |

2.2.2. Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[16][17]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol describes the epoxidation of geraniol to (2S, 3S)-epoxy geraniol.[1]

-

Catalyst Formation: In a dry flask under an inert atmosphere, add titanium(IV) isopropoxide and diethyl L-tartrate to dichloromethane at -20 °C.

-

Substrate Addition: Add geraniol to the catalyst solution.

-

Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide in dichloromethane.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water, and extract the product with an organic solvent. Purify by column chromatography.

Quantitative Data: Sharpless Asymmetric Epoxidation

| Substrate | Tartrate Ligand | Yield (%) | ee (%) | Reference |

| Geraniol | L-(+)-DET | - | 83.5 | [1] |

| (E)-Hex-2-en-1-ol | L-(+)-DET | 85 | 94 | [18] |

| Allyl alcohol | D-(-)-DET | - | 95 | [18] |

| 3-(Trimethylsilyl)prop-2-en-1-ol | D-(-)-DET | - | 90 | [18] |

Logical Relationship: Asymmetric Catalysis Workflow

Caption: General Workflow for Asymmetric Catalysis.

Chiral Auxiliaries

In this strategy, an achiral substrate is covalently bonded to a chiral auxiliary, a molecule that directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The Evans aldol reaction, which employs chiral oxazolidinones, is a classic example.[12][19]

Experimental Protocol: Evans Aldol Reaction of a Propionyl Imide

This protocol describes the reaction of an N-propionyl oxazolidinone with an aldehyde.[12]

-

Enolate Formation: The N-propionyl oxazolidinone is treated with a boron triflate (e.g., dibutylboron triflate) and a tertiary amine (e.g., triethylamine) in an aprotic solvent at low temperature (e.g., -78 °C) to form the Z-enolate.

-

Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred at low temperature.

-

Work-up: The reaction is quenched with a buffer solution, and the product is extracted.

-

Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol.

Quantitative Data: Evans Aldol Reaction

| Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) | Reference |

| Isobutyraldehyde | >99:1 | [20] |

| Benzaldehyde | 95:5 | [20] |

| Propionaldehyde | 24:1 (anti) | [21] |

| Various aldehydes | 75:25 to 99:1 | [22] |

Enzymatic Resolution

Enzymatic resolution is a method for separating a racemic mixture by using an enzyme that selectively reacts with one enantiomer.[23] Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters.[2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol describes the resolution of racemic 1-phenylethanol using Novozyme 435 (an immobilized Candida antarctica lipase B).[24]

-

Reaction Setup: To a solution of (R,S)-1-phenylethanol (240 mM) in n-hexane, add Novozyme 435 (11 mg/mL) and vinyl acetate (as the acyl donor).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 42 °C) for a specific time (e.g., 75 minutes).

-

Separation: After the reaction, the enzyme is filtered off. The unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate, are separated by chromatography.

-

Analysis: The enantiomeric excess of both the remaining starting material and the product is determined by chiral HPLC.

Quantitative Data: Enzymatic Kinetic Resolution of Secondary Alcohols

| Substrate | Enzyme | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |

| 1-Phenylethanol | Novozyme 435 | Vinyl acetate | ~50 | 100 | - | [24] |

| 1-Phenylethanol | CALB | Vinyl acetate | 41 | - | - | [2] |

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Isopropenyl acetate | 28.2 | - | 96.2 | [13] |

| Various secondary alcohols | Lipase/Ru-complex (DKR) | 1,1,1-Trifluoroethyl acetate | 85-98 | - | 97-99 | [25] |

Application in Drug Development: The Case of Esomeprazole

Chiral building blocks are indispensable in the synthesis of modern pharmaceuticals. Esomeprazole (Nexium®), the (S)-enantiomer of omeprazole, is a proton pump inhibitor used to treat acid-related stomach conditions.[16][26] The synthesis of esomeprazole relies on an asymmetric oxidation of a prochiral sulfide, a key step that establishes the chiral sulfoxide center.[27]

Synthetic Approach: Asymmetric Oxidation in the Synthesis of Esomeprazole

The industrial synthesis of esomeprazole has evolved, with early methods employing a modified Sharpless-Kagan oxidation using a titanium-chiral diethyl tartrate complex.[16] More recent developments have focused on iron-catalyzed asymmetric sulfoxidation, offering a more environmentally friendly and cost-effective alternative.[27]

Logical Relationship: Esomeprazole Synthesis Strategy

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scielo.br [scielo.br]

- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. uclm.es [uclm.es]

- 7. researchgate.net [researchgate.net]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 10. researchgate.net [researchgate.net]

- 11. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. mdpi.com [mdpi.com]

- 14. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 17. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 18. ethz.ch [ethz.ch]

- 19. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

- 22. researchgate.net [researchgate.net]

- 23. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 24. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scientificupdate.com [scientificupdate.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate: An Application and Protocol Guide

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl N-(2-hydroxypropyl)carbamate, a valuable building block in pharmaceutical and organic synthesis. The protocol details the widely employed method of Boc protection of 1-amino-2-propanol using di-tert-butyl dicarbonate (Boc₂O). Included are detailed experimental procedures, a summary of quantitative data from various reported syntheses, and characterization data. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and reproducible method for the preparation of this key intermediate.

Introduction

Tert-butyl N-(2-hydroxypropyl)carbamate is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group is extensively used in organic synthesis, particularly in peptide synthesis, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The title compound serves as a versatile intermediate in the synthesis of various chiral ligands, pharmaceutical agents, and other complex organic molecules. The synthesis involves the nucleophilic attack of the amino group of 1-amino-2-propanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a stable carbamate.[2]

Reaction Scheme

The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate proceeds via the reaction of 1-amino-2-propanol with di-tert-butyl dicarbonate.

Caption: General reaction scheme for the Boc protection of 1-amino-2-propanol.

Experimental Protocols

This section outlines a detailed, step-by-step procedure for the synthesis of tert-butyl N-(2-hydroxypropyl)carbamate.

Materials:

-

1-Amino-2-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (optional)

-

Brine

Procedure 1: Synthesis in Methanol/Water [3]

-

Dissolve 1 g (13.3 mmol) of 1-amino-2-propanol in a mixture of 40 mL of methanol and 10 mL of water.

-

To this solution, add 3.7 g (16.9 mmol) of di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the product.

Procedure 2: Synthesis in THF/Water [3]

-

To a solution of 1-aminopropan-2-ol (8.2 mL, 100 mmol) in a mixture of THF (38 mL) and water (38 mL), add a solution of di-tert-butyl dicarbonate (23 mL, 100 mmol) in THF (25 mL).

-

Stir the mixture at 23 °C for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) and brine (100 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product as a colorless oil.

Procedure 3: Synthesis in Dichloromethane with Base [3]

-

To a stirred solution of 1-aminopropan-2-ol (5 g, 66.6 mmol) in dichloromethane (50 mL), add di-tert-butyl dicarbonate (17 mL, 79.92 mmol) and DIPEA (18 mL, 99.9 mmol).

-

Stir the reaction mixture at room temperature for approximately 1 hour.

-

Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of tert-butyl N-(2-hydroxypropyl)carbamate.

| Starting Material (1-amino-2-propanol) | Reagents | Solvent System | Reaction Time | Yield (%) | Reference |

| 13.3 mmol | Boc₂O (16.9 mmol) | Methanol/Water | 3 hours | 96 | [3] |

| 100 mmol | Boc₂O (100 mmol) | THF/Water | 2 hours | 92 | [3] |

| 66.6 mmol | Boc₂O (79.92 mmol), DIPEA (99.9 mmol) | Dichloromethane | 1 hour | ~97 | [3] |

| 47.0 mmol | Boc₂O (47.0 mmol), TEA (25 mL) | Methanol | Overnight | Quantitative | [3] |

Characterization Data

The synthesized tert-butyl N-(2-hydroxypropyl)carbamate can be characterized by the following spectroscopic methods.

-

¹H NMR (500 MHz, CDCl₃, ppm): δ 5.20 (bs, 1H, NH), 3.85 (m, 1H), 3.25 (m, 1H), 3.05 (bs, 1H, OH), 2.90 (m, 1H), 1.43 (s, 9H), 1.10 (d, J = 8 Hz, 3H).[3]

-

¹³C NMR (125 MHz, CDCl₃, ppm): δ 157.0, 79.7, 67.6, 48.1, 28.5, 20.8.[3]

-

IR (neat, cm⁻¹): ν = 3351 (broad, OH), 2975, 2931, 1684 (C=O), 1514, 1365, 1248, 1167.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl N-(2-hydroxypropyl)carbamate.

Caption: A typical workflow for the synthesis of tert-butyl N-(2-hydroxypropyl)carbamate.

Conclusion

The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate via Boc protection of 1-amino-2-propanol is a robust and high-yielding reaction. The presented protocols offer flexibility in the choice of solvent and base, allowing for adaptation to specific laboratory conditions and substrate requirements. The detailed procedures and characterization data provided in this guide will be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.

References

N-Boc-1-amino-2-propanol: A Chiral Intermediate for Pharmaceutical Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-1-amino-2-propanol is a chiral amino alcohol that serves as a versatile and crucial building block in modern organic synthesis. Its bifunctional nature, possessing both a protected amine and a hydroxyl group, combined with a defined stereocenter, makes it an invaluable intermediate for the asymmetric synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for sequential and controlled chemical transformations. This attribute is particularly advantageous in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts, where stereochemistry is critical for biological activity and efficacy.[1] This document provides an overview of its applications, detailed experimental protocols for its use, and its role in the synthesis of bioactive molecules, with a particular focus on oxazolidinone antibiotics.

Physicochemical Properties

A clear understanding of the physical and chemical properties of N-Boc-1-amino-2-propanol is essential for its effective use in synthesis. The properties for both the (R) and (S) enantiomers are summarized below.

| Property | (R)-N-Boc-1-amino-2-propanol | (S)-N-Boc-1-amino-2-propanol |

| CAS Number | 119768-44-4 | 167938-56-9 |

| Molecular Formula | C₈H₁₇NO₃ | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol | 175.23 g/mol |

| Appearance | Clear colorless liquid | Clear and colorless liquid |

| Boiling Point | 95-100 °C @ 1.2 mmHg | 95-100 °C @ 1.2 mmHg |

| Optical Rotation | -21.0 ± 3.5° (c=1 in CHCl₃) | +22 to +25º (c=1 in CHCl₃) |

| Storage Temperature | 0-8 °C | 0-8 °C |

Applications in Synthesis

N-Boc-1-amino-2-propanol is a key intermediate in the synthesis of a variety of important molecules:

-

Pharmaceuticals: It is a fundamental building block for the synthesis of chiral drugs, most notably the oxazolidinone class of antibiotics, such as Linezolid. The defined stereochemistry of N-Boc-1-amino-2-propanol is crucial for the desired pharmacological activity of the final drug molecule.

-

Peptide Synthesis: The Boc protecting group is widely used in peptide synthesis to prevent unwanted side reactions at the amine terminus during peptide bond formation.

-

Chiral Auxiliaries: The chiral backbone of N-Boc-1-amino-2-propanol can be incorporated into chiral auxiliaries to control the stereochemical outcome of asymmetric reactions.

-

Agrochemicals: It serves as an intermediate in the production of advanced pesticides and herbicides where specific stereoisomers exhibit enhanced potency and reduced environmental impact.[1]

Case Study: Synthesis of Oxazolidinone Antibiotics (Linezolid Analogs)

A prominent application of (R)-N-Boc-1-amino-2-propanol is in the synthesis of the antibiotic Linezolid and its analogs. The oxazolidinone core of these drugs is a critical pharmacophore responsible for their antibacterial activity. The general synthetic strategy involves the conversion of the amino alcohol into a suitable intermediate that can then be cyclized to form the oxazolidinone ring.

Synthetic Workflow for Oxazolidinone Formation

The following diagram illustrates a generalized workflow for the synthesis of an oxazolidinone ring from N-Boc-1-amino-2-propanol.

Experimental Protocols

The following are detailed protocols for key transformations involving N-Boc-1-amino-2-propanol in the synthesis of oxazolidinone intermediates.

Protocol 1: Mesylation of (R)-N-Boc-1-amino-2-propanol

This protocol describes the activation of the hydroxyl group, converting it into a better leaving group for subsequent nucleophilic substitution.

Reaction Scheme:

(R)-N-Boc-1-amino-2-propanol + MsCl → (R)-N-Boc-1-amino-2-propyl mesylate

Materials:

-

(R)-N-Boc-1-amino-2-propanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-N-Boc-1-amino-2-propanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2-1.5 eq) dropwise to the stirred solution.

-